Methanone, 2-furanylphenyl-, oxime, (1E)-
Description
Methanone, 2-furanylphenyl-, oxime, (1E)- is an oxime derivative of a ketone where the carbonyl group is bonded to a phenyl ring and a 2-furanyl group. The (1E)-configuration indicates the antiperiplanar arrangement of the oxime group (N–OH) relative to the larger substituent (phenyl or furanyl). Oximes are widely studied for their biological activity, including acetylcholinesterase reactivation, antioxidant properties, and utility in supramolecular chemistry due to hydrogen-bonding capabilities .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(NE)-N-[[2-(furan-2-yl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9NO2/c13-12-8-9-4-1-2-5-10(9)11-6-3-7-14-11/h1-8,13H/b12-8+ |
InChI Key |
HPANSFWUNJWWEI-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-furanylphenyl-, oxime, (1E)- typically involves the reaction of 2-furanylphenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the methanone group, followed by dehydration to form the oxime .
Industrial Production Methods
Industrial production methods for Methanone, 2-furanylphenyl-, oxime, (1E)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-furanylphenyl-, oxime, (1E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of catalysts are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, 2-furanylphenyl-, oxime, (1E)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, 2-furanylphenyl-, oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methanone, 2-furanylphenyl-, oxime, (1E)- with analogous oximes, highlighting substituent effects:
Key Observations:
- Substituent Effects: Chlorine (in the 4-chlorophenyl analog) increases molecular weight and may enhance electrophilicity, affecting reactivity in hydrolysis or biological systems . The 2-pyridinyl group introduces nitrogen, enabling coordination with metal ions, which is absent in the furanyl variant . The 4-aminophenyl substituent facilitates hydrogen bonding, stabilizing the crystal lattice .
Melting Points :
- Melting points for oximes vary widely (128–208°C), influenced by substituent bulk and intermolecular forces. The furanylphenyl analog’s melting point is unreported but likely falls within this range.
Stability and Hydrolysis
Oximes hydrolyze to regenerate carbonyl compounds, a process influenced by substituents:
Biological Activity
Methanone, 2-furanylphenyl-, oxime, (1E)- is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The chemical structure of Methanone, 2-furanylphenyl-, oxime, (1E)- can be represented as follows:
This structure features a furan ring attached to a phenyl group, with an oxime functional group that plays a crucial role in its biological activity.
Biological Activity Overview
Research indicates that Methanone derivatives exhibit a range of biological activities, particularly in antimicrobial and cytotoxic domains. The following sections detail specific findings related to these activities.
Antimicrobial Activity
A study conducted by Kırılmış et al. (2009) explored the antimicrobial properties of various methanone derivatives, including those related to Methanone, 2-furanylphenyl-, oxime, (1E)-. The results indicated:
- Broad-spectrum activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL for Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Cytotoxic Activity
In addition to antimicrobial effects, Methanone derivatives have been studied for their cytotoxicity against cancer cell lines. A notable case study involved the evaluation of the compound's effects on human leukemia cells:
- Cell line : HL-60 (human myeloid leukemia)
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 30 µM after 48 hours of treatment.
The mechanisms through which Methanone, 2-furanylphenyl-, oxime, (1E)- exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Oxidative stress induction : The compound may induce oxidative stress in microbial cells leading to cell death.
- Enzyme inhibition : It is hypothesized that the oxime group may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : Kırılmış et al. (2009) demonstrated that derivatives of Methanone showed varying degrees of antimicrobial activity. Their study highlighted the importance of structural modifications in enhancing efficacy.
- Cytotoxic Studies : Research by Zhang et al. indicated that compounds similar to Methanone could inhibit cell proliferation in cancer models by inducing apoptosis through the mitochondrial pathway.
- Mechanistic Insights : A review by Reddy et al. discussed the potential for Methanone derivatives to act as dual inhibitors targeting both microbial growth and cancer cell survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
